molecular formula C15H13N3O2 B6347829 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354929-99-9

4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347829
CAS No.: 1354929-99-9
M. Wt: 267.28 g/mol
InChI Key: QUEMVSZZFDVXFI-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with furan and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate furan and methoxyphenyl derivatives with pyrimidine precursors. One common method includes the use of a cyclization reaction where a furan-2-carbaldehyde and 2-methoxybenzylamine are reacted with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of furanones or hydroxylated derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(Thiophen-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions.

Uniqueness

4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both furan and methoxyphenyl groups, which can confer specific electronic and steric properties. These features can enhance its reactivity in chemical reactions and its potential as a bioactive molecule in medicinal applications.

Properties

IUPAC Name

4-(furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-13-6-3-2-5-10(13)11-9-12(18-15(16)17-11)14-7-4-8-20-14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEMVSZZFDVXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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